N-(4-ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidoindole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidoindole intermediate with a thiol reagent under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to the biological activity of the pyrimidoindole core.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The pyrimidoindole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-3-oxo-butyric acid: Similar in structure but with different functional groups.
N-(4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide: Similar core structure with a different substituent on the phenyl ring.
Uniqueness
N-(4-ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the presence of the pyrimidoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound with potential biological activities. Its structure suggests various pharmacological applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
The compound's molecular formula is C22H21N3O2S2 with a molecular weight of 423.6 g/mol. The structure includes a pyrimidine ring linked to an ethylphenyl group and a sulfanyl acetamide moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interaction with specific cellular targets such as enzymes or receptors. These interactions can modulate various signaling pathways leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : In studies evaluating related compounds, MIC (Minimum Inhibitory Concentration) values were reported in the range of 10.7–21.4 μmol/mL for potent antibacterial agents . This suggests that N-(4-ethylphenyl)-2-{...} could also possess similar antibacterial properties.
- Antifungal Activity : The compound may also demonstrate antifungal activity against various strains of fungi, as indicated by structural analogs showing effectiveness against common fungal pathogens.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Analogous compounds have shown significant cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Compounds derived from similar structures have been tested against cancer cell lines such as MCF-7 and A549 with IC50 values indicating effective inhibition of cell proliferation .
- Mechanisms : The proposed mechanisms include induction of apoptosis and cell cycle arrest at specific phases, which are critical for cancer therapy.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-2-17-12-14-18(15-13-17)27-22(31)16-33-26-29-23-20-10-6-7-11-21(20)28-24(23)25(32)30(26)19-8-4-3-5-9-19/h3-15,28H,2,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMBACGXJMPGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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